1-[2-(4-Nitrophenyl)ethyl]piperazine
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Overview
Description
1-[2-(4-Nitrophenyl)ethyl]piperazine is a heterocyclic organic compound with the molecular formula C12H17N3O2. It is a derivative of piperazine, featuring a nitrophenyl group attached to the ethyl chain.
Mechanism of Action
Target of Action
1-[2-(4-Nitrophenyl)ethyl]piperazine is a chemical compound with the formula C10H13N3O2 It’s worth noting that piperazine derivatives have been found to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
Piperazine derivatives are known to interact with their targets through various mechanisms, such as enzyme inhibition . For instance, some nitrophenylpiperazine derivatives have been reported to inhibit tyrosinase, an enzyme involved in melanin synthesis .
Biochemical Pathways
Given the reported tyrosinase inhibitory activity of some nitrophenylpiperazine derivatives , it can be inferred that this compound may affect the melanin synthesis pathway.
Result of Action
Based on the reported activities of similar compounds, it can be speculated that this compound may exert effects such as enzyme inhibition, which could lead to changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(4-Nitrophenyl)ethyl]piperazine can be synthesized through several methods. One common approach involves the reaction of ethyl piperazine with 4-nitrophenyl ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like methanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Nitrophenyl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron dust in the presence of hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron dust and hydrochloric acid are frequently used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(4-Nitrophenyl)ethyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of various chemical intermediates and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
- 1-(4-Nitrophenyl)piperazine
- 4-Nitrophenylpiperazine derivatives
Comparison: 1-[2-(4-Nitrophenyl)ethyl]piperazine is unique due to the presence of the ethyl chain linking the piperazine ring to the nitrophenyl group. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the ethyl chain may enhance its ability to interact with specific molecular targets or improve its solubility in certain solvents .
Properties
IUPAC Name |
1-[2-(4-nitrophenyl)ethyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c16-15(17)12-3-1-11(2-4-12)5-8-14-9-6-13-7-10-14/h1-4,13H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHDLZVIOVDTCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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